molecular formula C14H14BrNOS B14917453 2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one

2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one

Cat. No.: B14917453
M. Wt: 324.24 g/mol
InChI Key: CDXYSZLITSABTN-UHFFFAOYSA-N
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Description

2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one is an organic compound that features a bromophenyl group, a thioether linkage, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved by reacting 2-bromothiophenol with an appropriate alkylating agent under basic conditions.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Coupling Reactions: The final step involves coupling the thioether and pyrrole moieties under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thioether and pyrrole functionalities can act as ligands in metal-catalyzed reactions.

    Materials Science: These compounds can be used in the synthesis of conductive polymers and other advanced materials.

Biology and Medicine

    Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes involving sulfur and nitrogen-containing compounds.

Industry

    Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether and pyrrole groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    2-((2-Methylphenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one can impart unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding and influence the compound’s electronic properties.

Properties

Molecular Formula

C14H14BrNOS

Molecular Weight

324.24 g/mol

IUPAC Name

2-(2-bromophenyl)sulfanyl-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C14H14BrNOS/c1-9-7-11(10(2)16-9)13(17)8-18-14-6-4-3-5-12(14)15/h3-7,16H,8H2,1-2H3

InChI Key

CDXYSZLITSABTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)CSC2=CC=CC=C2Br

Origin of Product

United States

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